N-(2-Methoxy-5-methylphenyl)cyclobutanecarboxamide: CYP11B2 vs. CYP11B1 Selectivity Profile
N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide demonstrates potent and selective inhibition of human CYP11B2 (aldosterone synthase) over the closely related human CYP11B1 (steroid 11β-hydroxylase) enzyme. This selectivity is quantified by a >50-fold difference in IC50 values. In a direct head-to-head comparison, the compound inhibits CYP11B2 with an IC50 of 3 nM, whereas its activity against CYP11B1 is significantly lower, with an IC50 of 160 nM [1]. This profile contrasts with less selective analogs which exhibit more balanced inhibition of both enzymes [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | CYP11B2 IC50: 3 nM; CYP11B1 IC50: 160 nM |
| Comparator Or Baseline | Less selective cyclobutanecarboxamide analogs |
| Quantified Difference | >50-fold selectivity for CYP11B2 over CYP11B1 |
| Conditions | V79 cell lines stably expressing human CYP11B2 or CYP11B1 enzyme; assay measured inhibition using a standard transfection protocol [1]. |
Why This Matters
This high selectivity is critical for research focused on modulating aldosterone synthesis while minimizing off-target effects on cortisol production, a key differentiator for target validation and drug discovery programs.
- [1] BindingDB. (n.d.). BDBM50019895 CHEMBL3287187::US9745282, 57. View Source
- [2] BindingDB. (n.d.). BDBM50019881 CHEMBL3287174::US9745282, 24. View Source
